

In-Depth Technical Guide: Antiviral Activity of C-Nucleoside "Antiviral Agent 17"

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Compound of Interest

Compound Name: Antiviral agent 17

Cat. No.: B12398677

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Executive Summary

"Antiviral agent 17," identified as the C-nucleoside analog 4-aza-7,9-dideazaadenosine, has demonstrated potent antiviral activity, particularly against norovirus. This technical guide provides a comprehensive overview of its antiviral properties, focusing on quantitative data, experimental methodologies, and its putative mechanism of action. The information presented herein is synthesized from publicly available scientific literature and technical data sheets.

Quantitative Antiviral Activity

"Antiviral agent 17" has been evaluated for its inhibitory effects against both human and murine norovirus. The available quantitative data are summarized below.

Table 1: Antiviral Activity of "Antiviral agent 17" against Norovirus

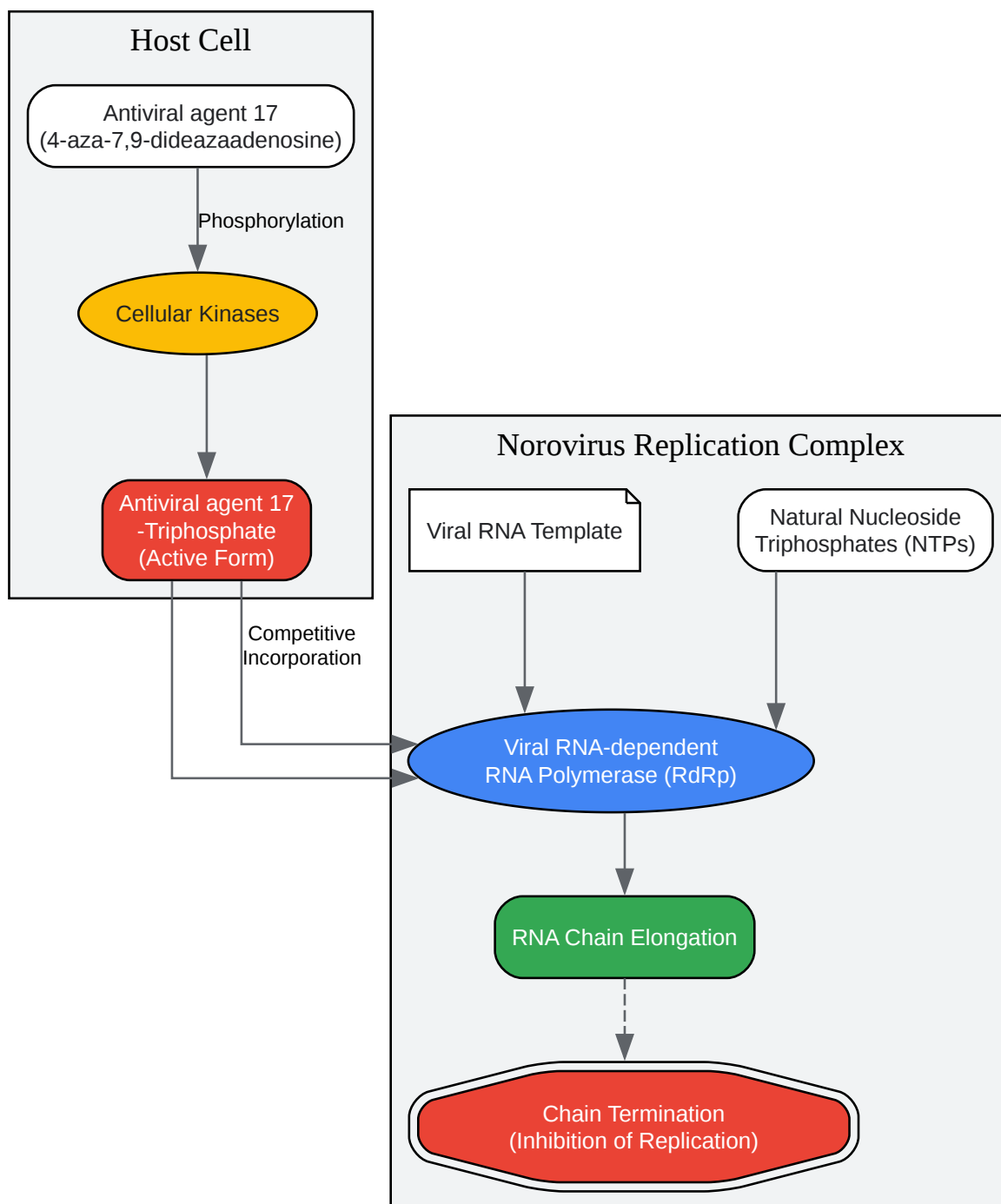
Virus Target	Assay System	Parameter	Value	Reference
Human Norovirus (HuNoV)	Replicon Assay	EC50	0.015 μ M	[1][2]
Murine Norovirus (MNV)	Cytopathic Effect (CPE) Assay	EC50	7 nM	

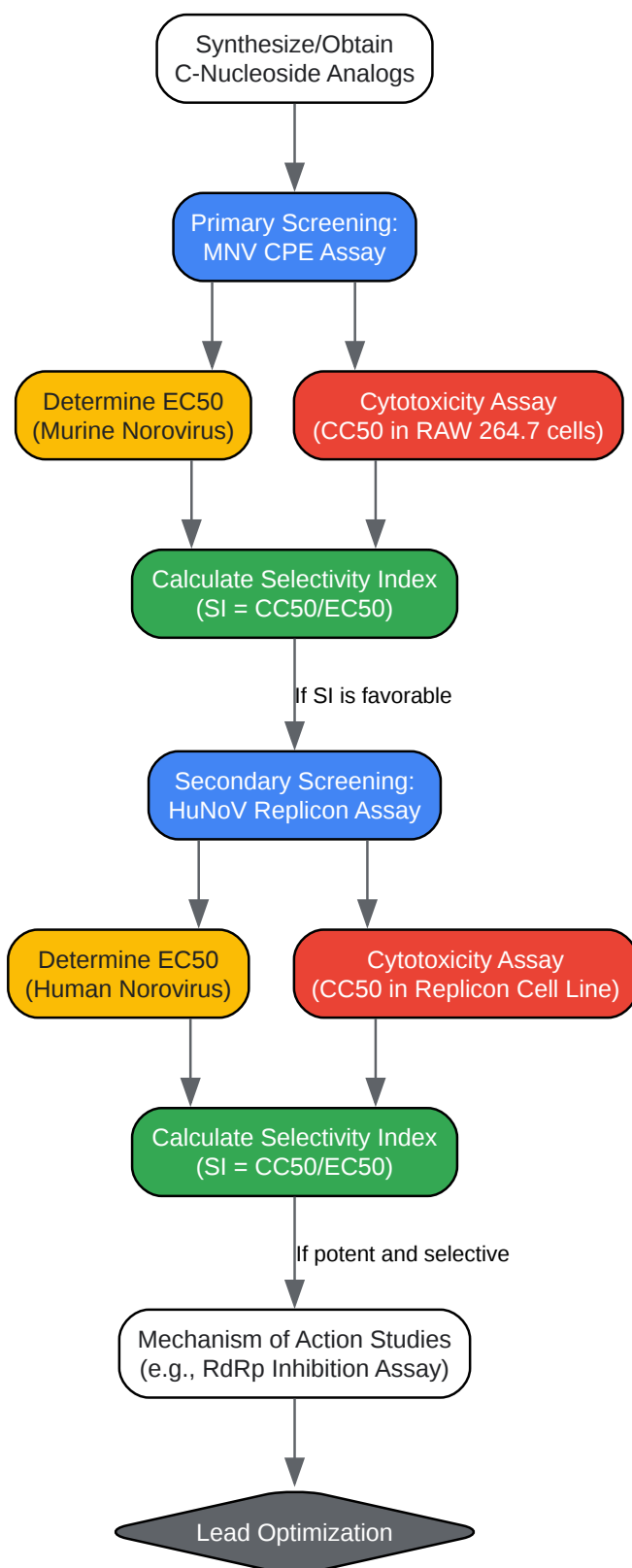
EC50: 50% effective concentration, the concentration of the agent that inhibits viral activity by 50%.

Note on Cytotoxicity and Selectivity Index: The primary literature suggests that the antiviral activity of "**Antiviral agent 17**" against murine norovirus is accompanied by significant cytotoxicity.[1][2] However, specific 50% cytotoxic concentration (CC50) and the resulting Selectivity Index ($SI = CC50/EC50$) values are not available in the reviewed literature. A high SI is desirable for a promising antiviral candidate.

Putative Mechanism of Action

As a C-nucleoside analog, "**Antiviral agent 17**" is believed to exert its antiviral effect through the inhibition of the viral RNA-dependent RNA polymerase (RdRp). This mechanism is common for many nucleoside analogs and involves the intracellular phosphorylation of the agent to its active triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA chain, leading to chain termination and inhibition of viral replication.





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References

- 1. researchgate.net [researchgate.net]
- 2. Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1,2,4]triazine C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
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